(1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol
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Overview
Description
(1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with suitable aldehydes or ketones. One common method includes the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often involve the use of acidic catalysts and solvents like ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of solid acid catalysts, such as amorphous carbon-supported sulfonic acid, has been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
The compound has shown potential as a bioactive agent with applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals .
Medicine
In medicine, this compound has been investigated for its potential therapeutic effects. It has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for the treatment of diseases like cancer and neurological disorders .
Industry
In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as fluorescence and conductivity. Its applications extend to the fields of electronics and photonics .
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential as a CDK2 inhibitor.
1,3-Dimethyl-1H-pyrazol-5-amine: A precursor used in the synthesis of (1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-8-3-7(5-13)4-10-9(8)12(2)11-6/h3-4,13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYSWXIKHUEAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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